

Spectroscopic Data and Analysis of 1-(2-Bromoethyl)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethyl)adamantane

Cat. No.: B1332215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-bromoethyl)adamantane** (CAS No. 773-37-5), a key intermediate in pharmaceutical synthesis.^{[1][2]} The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The unique, rigid cage structure of the adamantane moiety provides distinct spectroscopic signatures.

Molecular Structure and Properties

- Chemical Name: **1-(2-Bromoethyl)adamantane**
- Molecular Formula: C₁₂H₁₉Br^{[2][3][4]}
- Molecular Weight: 243.18 g/mol ^{[2][3][4]}
- Appearance: Typically a white to off-white crystalline powder.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. The high symmetry of the adamantane cage is reduced by the 1-substitution, leading to a more complex but interpretable spectrum. The following data are predicted based

on analysis of adamantane, 1-substituted adamantanes, and standard chemical shift increments.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the adamantyl cage are expected to appear as a series of broad multiplets between 1.5 and 2.0 ppm. The protons of the ethyl bridge will be shifted downfield due to the influence of the electronegative bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for **1-(2-Bromoethyl)adamantane** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.45	Triplet	2H	-CH ₂ -Br
~1.85	Triplet	2H	Adamantyl-CH ₂ -
~1.95	Broad Singlet	3H	Adamantyl-CH (methine)
~1.70	Broad Singlet	6H	Adamantyl-CH ₂ (methylene)
~1.55	Broad Singlet	6H	Adamantyl-CH ₂ (methylene)

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Actual spectra may show overlapping of the broad adamantyl signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the ethyl group carbons and the four unique carbons of the adamantyl cage.

Table 2: Predicted ¹³C NMR Spectral Data for **1-(2-Bromoethyl)adamantane** (in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~42.5	CH ₂	Adamantyl-CH ₂ -
~38.0	CH ₂	Adamantyl-CH ₂ (methylene)
~37.0	CH ₂	-CH ₂ -Br
~32.5	C	Adamantyl-C (quaternary)
~28.5	CH	Adamantyl-CH (methine)

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). Assignments are based on data from substituted adamantanes.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For **1-(2-bromoethyl)adamantane**, the key absorptions will be from the C-H bonds of the saturated hydrocarbon framework and the C-Br bond.

Table 3: Predicted IR Absorption Data for **1-(2-Bromoethyl)adamantane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2950 - 2850	Strong	C-H Stretching	Adamantyl & Ethyl CH ₂ , CH
1450	Medium	C-H Bending (Scissoring)	CH ₂
1345	Medium	C-H Bending (Wagging)	CH ₂
650 - 550	Strong	C-Br Stretching	Bromoalkane

Note: The region below 1500 cm⁻¹ is known as the fingerprint region and contains numerous complex vibrations unique to the molecule's overall structure.[\[6\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-(2-bromoethyl)adamantane** is expected to show a characteristic molecular ion peak pattern due to the two stable isotopes of bromine, ^{79}Br and ^{81}Br , which have a near 1:1 natural abundance.^[7] This results in two peaks of almost equal intensity, $[\text{M}]^{+\bullet}$ and $[\text{M}+2]^{+\bullet}$.

The primary fragmentation pathway involves the cleavage of the C-Br bond or the entire bromoethyl side chain, leading to the formation of a stable adamantyl-containing cation.

Table 4: Predicted Key Mass Fragments for **1-(2-Bromoethyl)adamantane** (EI-MS)

m/z (mass-to-charge)	Proposed Fragment Ion	Relative Intensity (%)	Notes
244	$[\text{C}_{12}\text{H}_{19}^{81}\text{Br}]^{+\bullet}$	Moderate	Molecular ion peak (M+2)
242	$[\text{C}_{12}\text{H}_{19}^{79}\text{Br}]^{+\bullet}$	Moderate	Molecular ion peak (M)
163	$[\text{C}_{12}\text{H}_{19}]^+$	High	Loss of $\cdot\text{Br}$ radical
135	$[\text{C}_{10}\text{H}_{15}]^+$	100 (Base Peak)	Adamantyl cation; formed by cleavage of the ethyl bridge. ^[7]
93, 79	$[\text{C}_7\text{H}_9]^+$, $[\text{C}_6\text{H}_7]^+$	Moderate to Low	Result of adamantane cage fragmentation. ^[7]

Experimental Protocols

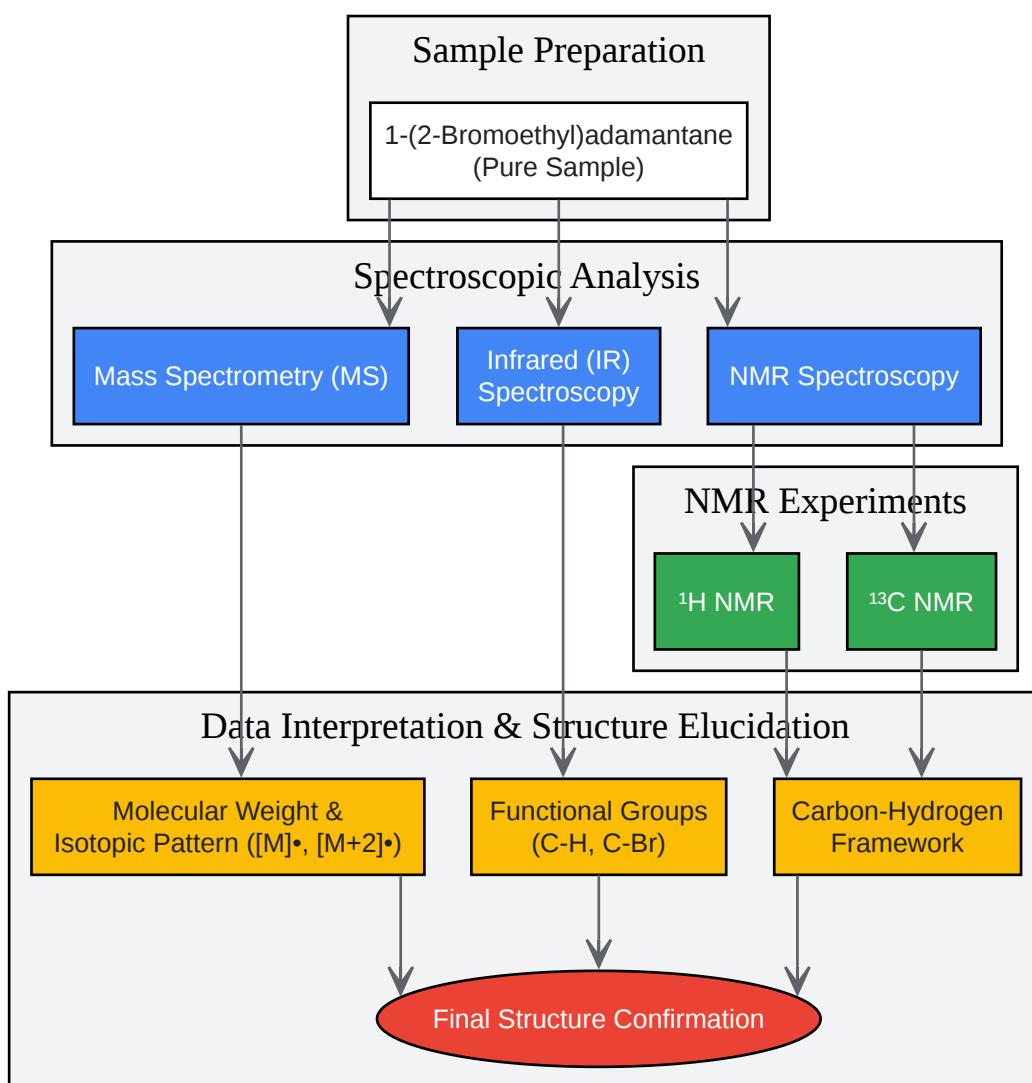
The following are generalized protocols for the acquisition of spectroscopic data for **1-(2-bromoethyl)adamantane**. Instrument-specific parameters may require optimization.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled with NOE (zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2.0 s.

IR Data Acquisition (Thin Solid Film Method)


- Sample Preparation: Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane).
- Film Deposition: Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.
- Spectrum Collection: Record the spectrum, typically by averaging 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a clean salt plate should be acquired and subtracted.

MS Data Acquisition (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ($[M]^{+\bullet}$ and $[M+2]^{+\bullet}$) and major fragment ions. The base peak should be identified and the relative abundances of other significant peaks should be calculated.

Workflow Visualization

The logical workflow for the complete spectroscopic characterization of a novel compound like **1-(2-bromoethyl)adamantane** involves a series of sequential and parallel analyses to build a complete structural picture.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis and structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. 1-(2-Bromoethyl)adamantane | 773-37-5 [chemicalbook.com]
- 3. 1-(2-Bromoethyl)adamantane | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-bromoethyl)adamantane|773-37-5-Maohuan Chemical [bschem.com]
- 5. kbfi.ee [kbfi.ee]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-(2-Bromoethyl)adamantane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332215#spectroscopic-data-nmr-ir-ms-of-1-2-bromoethyl-adamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com